molecular formula C12H13N5O2S B5869205 N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide

Cat. No. B5869205
M. Wt: 291.33 g/mol
InChI Key: GMDFWKOOQOYBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide, commonly referred to as AMTB, is a synthetic compound that has been extensively studied for its potential use in scientific research. AMTB is a thiadiazole derivative and is known to modulate the transient receptor potential melastatin 8 (TRPM8) ion channel. The TRPM8 ion channel is involved in various physiological processes, including sensation of cold and pain, and has been linked to several pathological conditions.

Mechanism of Action

AMTB modulates the N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide ion channel by binding to a specific site on the channel. The binding of AMTB to N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide results in the inhibition of channel activation by cold temperature. This inhibition of N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide activation leads to a reduction in the sensation of cold and pain.
Biochemical and Physiological Effects
AMTB has been shown to have several biochemical and physiological effects. In animal models, AMTB has been demonstrated to reduce the sensation of cold and pain. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, AMTB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

AMTB has several advantages for lab experiments. It is a potent and selective modulator of the N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide ion channel, which allows for the specific modulation of this channel in experiments. Additionally, AMTB is stable and easy to synthesize, which makes it a convenient compound for lab experiments.
One limitation of AMTB is its poor solubility in aqueous solutions, which can make it difficult to administer in experiments. Additionally, the effects of AMTB on N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide may vary depending on the experimental conditions, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of AMTB. One area of research is the development of more potent and selective modulators of the N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide ion channel. Additionally, the therapeutic potential of AMTB for various pathological conditions, such as neuropathic pain and inflammatory diseases, should be further explored. Finally, the effects of AMTB on other physiological processes, such as thermoregulation and metabolism, should be investigated.

Synthesis Methods

The synthesis of AMTB involves the reaction between 2-amino-2-(hydroxyimino)ethylthioamide and 3-methylbenzoyl chloride in the presence of a base. The reaction yields AMTB as a white solid with a melting point of 211-213°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

AMTB has been extensively studied for its potential use in scientific research. It is a potent and selective modulator of the N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide ion channel, which is involved in various physiological processes. AMTB has been shown to inhibit the cold-induced activation of N-{5-[2-amino-2-(hydroxyimino)ethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide and reduce the sensation of cold in animal models. It has also been demonstrated to reduce pain in animal models of neuropathic pain and inflammatory pain.

properties

IUPAC Name

N-[5-[(2Z)-2-amino-2-hydroxyiminoethyl]-1,3,4-thiadiazol-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c1-7-3-2-4-8(5-7)11(18)14-12-16-15-10(20-12)6-9(13)17-19/h2-5,19H,6H2,1H3,(H2,13,17)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMDFWKOOQOYBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.